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Compound of Interest

2-Hydroxy-2,4-dimethylpentanoic
Compound Name: o
aci

Cat. No.: B1369408

CAS Number: 3639-23-4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethylpentanoic
acid, a small molecule of interest in chemical and pharmaceutical research. This document
collates available data on its physicochemical properties, synthesis, and potential applications,
offering detailed experimental protocols and conceptual frameworks for its further investigation.

Chemical and Physical Properties

2-Hydroxy-2,4-dimethylpentanoic acid is a white to off-white solid. Its chemical structure
features a carboxylic acid group and a tertiary alcohol on the same carbon, with an isobutyl
substituent. This alpha-hydroxy acid structure suggests potential for unique chemical reactivity
and biological activity.

Table 1: Physicochemical Properties of 2-Hydroxy-2,4-dimethylpentanoic Acid
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Property Value Source

Molecular Formula C7H1403 --INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
Appearance Off-white to white solid Commercial Suppliers

_ . 151-152 °C (with _ _
Melting Point N Commercial Suppliers
decomposition)
Boiling Point 96-102 °C at 9 Torr Commercial Suppliers

Water Solubility

42 g/L at 25 °C

Commercial Suppliers

Density

1.069 g/cm? (predicted)

Commercial Suppliers

Refractive Index

1.461 (predicted)

Commercial Suppliers

pKa

Not experimentally determined.

Predicted values for similar
small alpha-hydroxy carboxylic
acids typically range from 3.5
to 4.5.

General Chemical Knowledge

Table 2: Spectroscopic Data (Predicted and from Related Compounds)
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Technique

Data

Source/Notes

1H NMR

Data for the related compound
(2SR,3SR)-2,4-dimethyl-3-
hydroxypentanoic acid shows
characteristic peaks for methyl,
methylene, and methine
protons. For the title
compound, one would expect
signals corresponding to the
two methyl groups of the
isobutyl moiety, the methyl
group at C2, the methylene
group at C3, and the methine
proton of the isobutyl group.
The hydroxyl and carboxylic
acid protons would likely

appear as broad singlets.

--INVALID-LINK--

13C NMR

Predicted chemical shifts
suggest a peak for the
carboxylic carbon in the range
of 170-185 ppm, the
quaternary carbon bearing the
hydroxyl group around 70-80
ppm, and aliphatic carbons

between 10-50 ppm.

--INVALID-LINK--

Infrared (IR)

The IR spectrum of the related
compound (2SR,3SR)-2,4-
dimethyl-3-hydroxypentanoic
acid shows absorptions at
3500 cm™1 (O-H stretch of the
alcohol), a broad absorption
from 3300-2500 cm~t (O-H
stretch of the carboxylic acid),
and 1695 cm~1 (C=0 stretch of

the carboxylic acid). Similar

--INVALID-LINK--
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peaks are expected for the title

compound.

Expected fragmentation

patterns would involve loss of

water, carbon dioxide, and

cleavage of the carbon-carbon  General Mass Spectrometry
Mass Spectrometry (MS) ) o

bonds. The molecular ion peak  Principles

[M]+ at m/z 146 would be

expected in some ionization

modes.

Synthesis and Purification

Two primary synthetic routes for compounds with a similar scaffold have been described in the
literature.

Synthesis via Aldol Condensation

A detailed, multi-step synthesis has been reported for a related isomer, which can likely be
adapted for the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid. This procedure involves
the formation of a phenyl ester, followed by a directed aldol condensation and subsequent
hydrolysis.

Experimental Protocol: Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid
(Adaptable for the title compound)

o Step 1: Esterification of 2,6-dimethylphenol. 2,6-dimethylphenol is reacted with propanoyl
chloride in the presence of sodium hydride in diethyl ether to form 2,6-dimethylphenyl
propanoate.[1]

o Step 2: Aldol Condensation. The resulting ester is treated with lithium diisopropylamide
(LDA) to form the enolate, which then reacts with 2-methylpropanal in tetrahydrofuran at low
temperatures (-70 °C) to yield the aldol addition product, 2',6'-dimethylphenyl (2SR,3SR)-2,4-
dimethyl-3-hydroxypentanoate.[1]
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o Step 3: Hydrolysis. The ester is hydrolyzed using potassium hydroxide in a methanol/water
mixture. The reaction is then neutralized with dry ice and acidified with hydrochloric acid to
yield the final product, which can be purified by crystallization from hexane.[1]

Synthesis via Grighard Reaction

A more direct approach involves the use of a Grignard reagent.
Conceptual Protocol:
» Step 1: Formation of Grignard Reagent. An appropriate alkyl magnesium halide is prepared.

o Step 2: Reaction with a Ketone. The Grignard reagent is reacted with a suitable ketone, such
as 4-methyl-2-pentanone.

o Step 3: Carboxylation. The resulting tertiary alkoxide is carboxylated using carbon dioxide
(dry ice).

o Step 4: Acidic Workup. The reaction is quenched with an aqueous acid to yield the final
alpha-hydroxy carboxylic acid.

Purification

The crude product can be purified by recrystallization.
Experimental Protocol: Crystallization

e Dissolve the crude 2-Hydroxy-2,4-dimethylpentanoic acid in a minimal amount of a hot
solvent in which it is sparingly soluble at room temperature (e.g., hexane or an ether/hexane
mixture).[1]

¢ Allow the solution to cool slowly to room temperature.
» For further crystallization, the solution can be placed in a refrigerator or freezer.
o Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

e Dry the crystals under vacuum.
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Analytical Methods

The purity and identity of 2-Hydroxy-2,4-dimethylpentanoic acid can be assessed using
standard analytical techniques.

Experimental Protocol: HPLC Analysis (Suggested Method)
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer
(e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile
or methanol).

e Flow Rate: 1.0 mL/min.

» Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).
o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Experimental Protocol: GC-MS Analysis (Suggested Method)

Due to the low volatility of the compound, derivatization is necessary prior to GC-MS analysis.

» Derivatization: Silylation of the hydroxyl and carboxylic acid groups using a reagent such as
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a
suitable solvent (e.g., pyridine or acetonitrile). The reaction is typically carried out at 60-80 °C
for 30-60 minutes.

¢ Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

e Carrier Gas: Helium at a constant flow rate.
« Injection: Split or splitless injection at an appropriate temperature (e.g., 250 °C).

e Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and
ramping up to a high temperature (e.g., 280 °C).
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e MS Detection: Electron ionization (El) at 70 eV, scanning a mass range of m/z 50-500.

Biological Activity and Potential Applications

Currently, there is no specific published data on the biological activity or mechanism of action of
2-Hydroxy-2,4-dimethylpentanoic acid. However, as an alpha-hydroxy acid (AHA), its
potential biological effects can be extrapolated from the known activities of this class of
compounds.

AHAs are widely used in dermatology for their exfoliative and moisturizing properties.[2][3][4][5]
They are known to reduce corneocyte cohesion, leading to desquamation of the stratum
corneum.[2][5] At low concentrations, some AHAs have been shown to have beneficial effects
on the skin barrier and can modulate inflammatory responses.[2] At higher concentrations, they
act as peeling agents.[2]

Potential, unverified applications for 2-Hydroxy-2,4-dimethylpentanoic acid could include:

o Dermatology and Cosmetics: As an active ingredient in skincare formulations for exfoliation,
improving skin texture, and addressing conditions like acne or hyperpigmentation.[4][5]

o Drug Development: The carboxylic acid and hydroxyl groups provide handles for further
chemical modification, making it a potential building block for the synthesis of more complex
molecules with therapeutic potential. The lipophilic isobutyl group may influence its
membrane permeability and interaction with biological targets.

e Research Tool: As a small, functionalized molecule, it could be used to probe the active sites
of enzymes or as a starting point for the development of enzyme inhibitors.

Investigating Biological Activity and Signaling
Pathways

Given the lack of data on the biological effects of 2-Hydroxy-2,4-dimethylpentanoic acid, a
systematic investigation is warranted. The following workflow outlines a potential approach for
researchers.
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Caption: A conceptual workflow for the investigation of the biological activity of a novel
compound.

Safety and Handling

As a carboxylic acid, 2-Hydroxy-2,4-dimethylpentanoic acid should be handled with
appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It
may cause skin and eye irritation. For detailed safety information, consult the Safety Data
Sheet (SDS) from the supplier.

Conclusion

2-Hydroxy-2,4-dimethylpentanoic acid is a readily synthesizable alpha-hydroxy acid with
potential for further investigation. While specific data on its biological activity is currently
lacking, its structural features suggest possible applications in dermatology and as a scaffold in
drug discovery. The experimental protocols and conceptual frameworks provided in this guide
offer a starting point for researchers interested in exploring the properties and potential of this
compound. Further studies are needed to fully characterize its spectral properties, determine its
pKa, and elucidate its biological mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1369408#2-hydroxy-2-4-dimethylpentanoic-acid-cas-
number-3639-23-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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